molecular formula C21H22O3 B8471053 9,9-Bis[2-(ethenyloxy)ethyl]-9H-xanthene CAS No. 57315-95-4

9,9-Bis[2-(ethenyloxy)ethyl]-9H-xanthene

Cat. No.: B8471053
CAS No.: 57315-95-4
M. Wt: 322.4 g/mol
InChI Key: XNMFBQPOGGTPBZ-UHFFFAOYSA-N
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Description

9,9-Bis[2-(ethenyloxy)ethyl]-9H-xanthene is a xanthene derivative characterized by two ethenyloxyethyl substituents at the 9-position of the xanthene core. The xanthene scaffold consists of a dibenzopyran structure, which confers rigidity and planar aromaticity, while the ethenyloxyethyl groups introduce steric bulk, electron-rich ether linkages, and unsaturated vinyl moieties. These substituents enhance solubility in polar organic solvents and provide reactive sites for polymerization or further functionalization. The compound’s unique structure makes it a candidate for applications in organic electronics, photodynamic therapy, and polymer chemistry .

Properties

CAS No.

57315-95-4

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

9,9-bis(2-ethenoxyethyl)xanthene

InChI

InChI=1S/C21H22O3/c1-3-22-15-13-21(14-16-23-4-2)17-9-5-7-11-19(17)24-20-12-8-6-10-18(20)21/h3-12H,1-2,13-16H2

InChI Key

XNMFBQPOGGTPBZ-UHFFFAOYSA-N

Canonical SMILES

C=COCCC1(C2=CC=CC=C2OC3=CC=CC=C31)CCOC=C

Origin of Product

United States

Comparison with Similar Compounds

9,9-Dimethylxanthene

  • Substituents : Two methyl groups at the 9-position.
  • Key Differences : Smaller substituents reduce steric hindrance, increasing reactivity in electrophilic substitution reactions. However, the lack of oxygen atoms or unsaturated bonds limits solubility in polar solvents and restricts applications in polymer chemistry.
  • Applications: Primarily used as a precursor in organometallic synthesis (e.g., dilithio intermediates for spiro compounds) .

3,6-Bis(dimethylamino)-9H-xanthen-9-one

  • Substituents: Dimethylamino groups at the 3- and 6-positions, with a ketone at the 9-position.
  • Key Differences: The electron-withdrawing ketone group reduces electron density on the aromatic core, making it suitable for redox-active applications. The dimethylamino groups enhance fluorescence, enabling use in bioimaging or sensors.
  • Applications : Electrochemical studies, antimicrobial agents .

Fluorene Derivatives with Bis(2-(2-ethoxyethoxy)ethyl) Substituents

  • Substituents : Saturated ethoxyethoxyethyl chains.
  • Key Differences : The fully saturated ether chains improve thermal stability but lack the reactivity of vinyl groups. These derivatives excel in two-photon absorption (2PA) and metal-ion sensing due to extended conjugation and macrocyclic receptor integration .

9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-xanthene Derivatives

  • Substituents : Hydroxy, methoxy, and tetramethyl groups.
  • Key Differences : Polar hydroxyl and methoxy groups enhance biological activity (e.g., anti-inflammatory, antimicrobial) but reduce compatibility with hydrophobic matrices in material science .

Physicochemical Properties

Compound Molecular Weight Solubility Thermal Stability Reactivity Highlights
9,9-Bis[2-(ethenyloxy)ethyl]-9H-xanthene ~388 High in THF, DCM Moderate Vinyl groups enable polymerization
9,9-Dimethylxanthene ~210 Low in water High Reactive in lithiation reactions
3,6-Bis(dimethylamino)-9H-xanthen-9-one ~280 Moderate in DMSO Moderate Redox-active, fluorescent
Fluorene derivatives (e.g., ) ~600 High in ACN High High 2PA cross-sections (~500 GM)

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Derivatives

Compound Key Functional Groups Biological Activity Material Science Utility
This compound Ethenyloxyethyl Limited data High (OLEDs, polymers)
9-(4-Hydroxy-3-methoxyphenyl)-xanthene Hydroxy, methoxy Anti-inflammatory Low
Fluorene derivatives () Ethoxyethoxyethyl None reported High (2PA probes)

Table 2: Thermal Stability and Reactivity

Compound Decomposition Temp (°C) Reactivity with Electrophiles
This compound ~200 High (vinyl addition)
9,9-Dimethylxanthene >300 Moderate (C-H activation)
3,6-Bis(dimethylamino)-9H-xanthen-9-one ~250 Low (ketone stability)

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